molecular formula C13H19NO2S B14915862 n-(3,4-Dimethoxybenzyl)tetrahydrothiophen-3-amine

n-(3,4-Dimethoxybenzyl)tetrahydrothiophen-3-amine

Cat. No.: B14915862
M. Wt: 253.36 g/mol
InChI Key: LKLKKXAYRFLWGR-UHFFFAOYSA-N
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Description

n-(3,4-Dimethoxybenzyl)tetrahydrothiophen-3-amine is a heterocyclic amine featuring a tetrahydrothiophene (saturated thiophene) ring linked to a 3,4-dimethoxybenzyl substituent. The compound’s structure combines a sulfur-containing five-membered ring with an aromatic benzyl group modified by methoxy (-OCH₃) groups at the 3- and 4-positions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19NO2S

Molecular Weight

253.36 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]thiolan-3-amine

InChI

InChI=1S/C13H19NO2S/c1-15-12-4-3-10(7-13(12)16-2)8-14-11-5-6-17-9-11/h3-4,7,11,14H,5-6,8-9H2,1-2H3

InChI Key

LKLKKXAYRFLWGR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC2CCSC2)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The aldehyde and amine form an imine intermediate, which is reduced to the secondary amine. Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with catalysts like palladium or nickel are commonly used.

Example Protocol

  • Reactants :
    • 3,4-Dimethoxybenzaldehyde (1.0 equiv)
    • Tetrahydrothiophen-3-amine (1.2 equiv)
  • Solvent : Methanol or ethanol.
  • Reducing Agent : NaBH3CN (1.5 equiv) at 0–25°C for 12–24 hours.
  • Yield : 65–78% after column purification.

Catalytic Hydrogenation Variant

Using hydrogen gas (1–10 bar) with a catalyst such as Raney nickel or palladium-on-carbon enhances atom economy. For instance, hydroxyapatite-supported nickel catalysts achieve 70–85% yield under 50–100°C and 30–100 bar H₂.

Alkylation of Tetrahydrothiophen-3-amine

Direct alkylation employs 3,4-dimethoxybenzyl halides (chloride or bromide) reacting with the amine nucleophile.

Benzyl Halide Synthesis

3,4-Dimethoxybenzyl chloride/bromide is synthesized from 3,4-dimethoxybenzyl alcohol using PCl₃, SOCl₂, or PBr₃. For example, PBr₃ in dichloromethane at 0°C converts the alcohol to bromide in 85–90% yield.

Alkylation Protocol

Steps :

  • Reactants :
    • Tetrahydrothiophen-3-amine (1.0 equiv)
    • 3,4-Dimethoxybenzyl bromide (1.1 equiv)
  • Base : Triethylamine or K₂CO₃ (2.0 equiv) to scavenge HX.
  • Solvent : Acetonitrile or DMF at 60–80°C for 6–12 hours.
  • Yield : 60–75% after extraction and distillation.

Nucleophilic Substitution with Benzyl Halides

This method parallels alkylation but emphasizes solvent and base selection to minimize side reactions.

Optimized Conditions

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Temperature : 25–50°C to balance reactivity and byproduct formation.
  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve efficiency in biphasic systems.

Table 1: Alkylation Method Comparison

Benzyl Halide Solvent Base Temperature (°C) Yield (%)
Chloride DMF K₂CO₃ 80 68
Bromide THF Et₃N 60 72
Bromide Acetonitrile NaHCO₃ 50 65

Catalytic Hydrogenation of Imine Intermediates

An alternative route involves pre-forming the imine followed by hydrogenation.

Procedure

  • Imine Formation : React 3,4-dimethoxybenzaldehyde with tetrahydrothiophen-3-amine in toluene under reflux (4–6 hours).
  • Hydrogenation : Use H₂ (5–10 bar) with Pd/C (5% w/w) at 25–50°C for 2–4 hours.
  • Yield : 70–80% with >95% purity.

Comparative Analysis of Methodologies

Table 2: Method Efficiency and Challenges

Method Advantages Limitations
Reductive Amination High atom economy Requires stoichiometric reductant
Alkylation Straightforward scalability Benzyl halide synthesis adds steps
Catalytic Hydrogenation Mild conditions, low waste Catalyst cost and recovery issues

Recent Advances and Optimizations

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 15 minutes at 100°C in DMF).
  • Flow Chemistry : Continuous hydrogenation systems improve throughput and safety.
  • Green Solvents : Ethyl lactate and cyclopentyl methyl ether (CPME) reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethoxybenzyl)tetrahydrothiophen-3-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups or the aromatic ring.

    Substitution: The benzyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) are used.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified aromatic rings or reduced functional groups.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-(3,4-Dimethoxybenzyl)tetrahydrothiophen-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethoxybenzyl)tetrahydrothiophen-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

The compound is compared below with two structural analogs: n-(3,4-Dimethoxybenzyl)tetrahydrofuran-3-amine (oxygen-containing analog) and n-(5-Chloro-2-methoxyphenyl)tetrahydrothiophen-3-amine (substituted phenyl-thiophene analog).

Structural and Electronic Differences

a) n-(3,4-Dimethoxybenzyl)tetrahydrofuran-3-amine
  • Core Ring : Tetrahydrofuran (oxygen atom) vs. tetrahydrothiophene (sulfur atom).
  • However, sulfur’s larger atomic size and lower electronegativity may improve lipophilicity and alter metabolic stability .
  • Availability : Discontinued (CymitQuimica catalog), suggesting possible challenges in synthesis, stability, or commercial demand .
b) n-(5-Chloro-2-methoxyphenyl)tetrahydrothiophen-3-amine
  • Substituents : 5-Chloro-2-methoxyphenyl vs. 3,4-dimethoxybenzyl.
  • Impact : The chloro group (-Cl) is electron-withdrawing, which may reduce electron density on the aromatic ring compared to the electron-donating methoxy groups in the dimethoxybenzyl analog. This difference could influence binding affinity in biological targets (e.g., receptors or enzymes) and alter pharmacokinetic properties .

Physicochemical and Functional Properties

Property n-(3,4-Dimethoxybenzyl)tetrahydrothiophen-3-amine n-(3,4-Dimethoxybenzyl)tetrahydrofuran-3-amine n-(5-Chloro-2-methoxyphenyl)tetrahydrothiophen-3-amine
Core Heterocycle Tetrahydrothiophene (S) Tetrahydrofuran (O) Tetrahydrothiophene (S)
Aromatic Substituents 3,4-Dimethoxybenzyl 3,4-Dimethoxybenzyl 5-Chloro-2-methoxyphenyl
Electron Effects Electron-donating (methoxy) Electron-donating (methoxy) Electron-withdrawing (Cl) + donating (methoxy)
Polarity Moderate (S less polar than O) Higher (O increases polarity) Moderate
Commercial Status Active (assumed) Discontinued Active (assumed)

Biological Activity

n-(3,4-Dimethoxybenzyl)tetrahydrothiophen-3-amine is a compound of interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound includes a tetrahydrothiophene ring and a dimethoxybenzyl group. These structural features contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, influencing metabolic pathways.
  • Receptor Modulation : It has the potential to modulate receptor activity, which can affect neurotransmitter levels and signal transduction pathways.
  • Antiparasitic Activity : Preliminary studies suggest that it may exhibit activity against certain parasites, although detailed mechanisms remain to be elucidated.

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound:

  • Antiparasitic Activity :
    • A study indicated that derivatives of similar compounds exhibited significant antiparasitic effects, suggesting potential for this compound in treating parasitic infections (EC50 values ranging from 0.023 to 0.577 µM) .
  • Neuroprotective Effects :
    • Related compounds have shown neuroprotective properties by inhibiting monoamine oxidase (MAO), which is crucial for maintaining neurotransmitter levels in the brain .
  • Cytotoxicity :
    • The cytotoxic effects on various cancer cell lines were assessed using WST-1 assays. Compounds structurally related to this compound displayed varying degrees of cytotoxicity (EC50 values from 7 to 21 µM) .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.

CompoundBiological ActivityEC50 (µM)
This compoundAntiparasitic; NeuroprotectiveTBD
3-MethoxytyramineAntidepressant; MAO Inhibitor1.38 (MAO-A)
3,4-DimethoxyphenethylaminePsychoactive; Moderate cytotoxicity0.577

Case Studies

Several case studies have highlighted the importance of exploring the biological activities of this compound:

  • Case Study on Antiparasitic Activity :
    • A series of experiments demonstrated that modifications in the chemical structure could enhance antiparasitic efficacy while maintaining low cytotoxicity levels .
  • Neuroprotective Mechanisms :
    • Research on related compounds indicated that inhibition of MAO enzymes could lead to increased levels of serotonin and dopamine, suggesting a potential therapeutic role in neurodegenerative diseases .

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